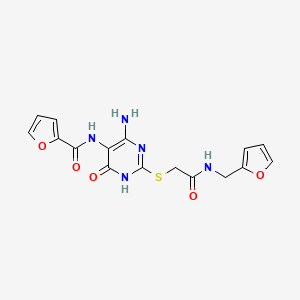
(3-Benzylpiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Benzylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 . It is used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to the 3rd carbon of a piperidine ring, with a methanol group also attached to the same carbon .
Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 331.6±15.0 °C and a predicted density of 1.037±0.06 g/cm3 . Its pKa value is predicted to be 14.93±0.10 .
Scientific Research Applications
Catalyst Development and Organic Synthesis
One significant application of related structures to (3-Benzylpiperidin-3-yl)methanol is in the development of highly active catalysts for organic reactions. For instance, a study introduces a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under mild conditions (Ozcubukcu et al., 2009). This exemplifies the role of such compounds in facilitating organic synthesis through catalysis.
Medicinal Chemistry and Drug Design
Compounds structurally related to this compound find utility in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents. For example, (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a compound derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor, showcasing the therapeutic potential of these molecules (Borza et al., 2007).
Material Science and Catalysis
In material science, this compound and its derivatives play a role in the synthesis and modification of materials. A notable application is in the development of catalysts for the oxidation of primary alcohols and hydrocarbons. For instance, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalytic properties for the oxidation of primary alcohols, highlighting the adaptability of these compounds in catalysis and material science (Ghorbanloo & Alamooti, 2017).
Environmental and Energy Applications
Methanol, a compound structurally and functionally related to this compound, finds applications in energy conversion efforts, such as in fuel cells and biomass utilization. The study of methanol's impact on lipid dynamics, for example, provides insights into its potential applications in biofuel production and the optimization of biological membranes for energy conversion (Nguyen et al., 2019).
Future Directions
Piperidine derivatives, including “(3-Benzylpiperidin-3-yl)methanol”, continue to be a focus of research due to their wide range of biological activities and their presence in numerous pharmaceuticals . Future research will likely continue to explore the synthesis, chemical reactions, and biological activities of these compounds .
Mechanism of Action
Target of Action
(3-Benzylpiperidin-3-yl)methanol is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Piperidine derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-Benzylpiperidin-3-yl)methanol at different dosages in animal models have not been specifically studied. Piperidine derivatives have been found to show significant anti-inflammatory, analgesic, and antipyretic activities at a dose strength of 200 mg/kg .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
(3-benzylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13(7-4-8-14-10-13)9-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOBMHWTGVMOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2954179.png)
![8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
![7-(2-Chloropropanoyl)-2-methyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2954186.png)
![2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine](/img/structure/B2954188.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2954192.png)
![tert-butyl N-{3-oxospiro[3.3]heptan-1-yl}carbamate](/img/structure/B2954193.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2954196.png)
![N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2954198.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2954199.png)

